N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide
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Overview
Description
N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide is a complex organic compound that features a pyrrolidine ring, a cyclopropyl group, and an azepane ring
Preparation Methods
The synthesis of N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide involves multiple steps, typically starting with the preparation of the pyrrolidine ring. The cyclopropyl group is introduced through a cyclopropanation reaction, and the methylsulfonyl group is added via sulfonylation. The azepane ring is then formed through a ring-closing reaction. Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures
Scientific Research Applications
N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites on these targets, modulating their activity. This can lead to changes in cellular processes and pathways, which can be harnessed for therapeutic effects .
Comparison with Similar Compounds
N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide can be compared with other similar compounds, such as:
- N-benzyl-2-(2,6-dimethylphenoxy)-N-[(3R,4S)-4-{[isobutyl(phenylsulfonyl)amino]methyl}pyrrolidin-3-yl]methyl]acetamide
- (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine dihydrochloride These compounds share structural similarities, such as the presence of pyrrolidine or piperidine rings and sulfonyl groups. this compound is unique due to its specific configuration and the presence of the azepane ring, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4S/c1-24(22,23)19-9-13(12-6-7-12)14(10-19)17-15(20)11-18-8-4-2-3-5-16(18)21/h12-14H,2-11H2,1H3,(H,17,20)/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDGQOUIJYDBSK-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C(C1)NC(=O)CN2CCCCCC2=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C[C@@H]([C@H](C1)NC(=O)CN2CCCCCC2=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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